Vonafexor

描述

EYP001, also known as Vonafexor, is a synthetic non-steroidal, non-bile acid, highly selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. EYP001 has shown promise in the treatment of chronic hepatitis B (CHB) and non-alcoholic steatohepatitis (NASH) due to its ability to modulate FXR activity .

准备方法

EYP001 的合成涉及多个步骤,包括关键中间体的形成及其随后的官能化。确切的合成路线和反应条件是开发 EYP001 的 ENYO Pharma 公司的专有技术。 已知该化合物是通过一系列化学反应合成的,这些反应确保了其作为 FXR 激动剂的高选择性和效力 .

化学反应分析

EYP001 会经历各种化学反应,包括:

氧化: EYP001 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原以产生还原形式,这些形式可能具有不同的生物活性。

取代: EYP001 可以进行取代反应,其中特定的官能团被其他官能团取代,从而可能改变其活性。这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应.

科学研究应用

Clinical Trials and Findings

The LIVIFY trial , a Phase IIa study, evaluated the safety and efficacy of vonafexor in patients with suspected fibrotic NASH. The trial involved 120 participants randomized to receive either this compound or placebo over 12 weeks. Key findings include:

- Reduction in Liver Fat Content : Patients receiving this compound demonstrated significant reductions in liver fat content (LFC) compared to placebo. The VONA-100QD group showed a mean reduction of 6.3%, while the VONA-200QD group had a 5.4% reduction, against a 2.3% reduction in the placebo group .

- Improvement in Liver Enzymes : Notable decreases in liver enzymes were observed, indicating reduced liver injury .

- Weight Loss : Participants also experienced weight loss, contributing to overall metabolic improvements .

- Renal Function Improvement : Importantly, this compound treatment led to improvements in kidney function parameters, with 76% of patients showing enhanced estimated glomerular filtration rate (eGFR) .

Safety Profile

This compound was generally well-tolerated, with mild to moderate pruritus reported in some patients. The increase in low-density lipoprotein cholesterol observed was manageable .

Chronic Hepatitis B

This compound is also being investigated for its efficacy in treating chronic hepatitis B virus infection. While specific trial results are not extensively detailed in the current literature, its mechanism as an FXR agonist suggests potential benefits in managing liver inflammation associated with hepatitis B .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant therapeutic effects on kidney morphology and function in animal models of CKD. These studies suggest that this compound can effectively reduce renal interstitial fibrosis and inflammation after just three weeks of treatment .

Clinical Trials

In addition to its application for NASH, this compound is being studied for its effects on Alport syndrome—a genetic condition that leads to progressive kidney disease. A Phase II clinical trial is currently underway to assess the safety and efficacy of this compound in preserving kidney function and reversing damage in affected patients .

Summary of Findings

| Application | Efficacy | Safety Profile | Clinical Status |

|---|---|---|---|

| Non-Alcoholic Steatohepatitis | Significant reduction in liver fat and enzymes; weight loss; improved renal function | Generally well-tolerated; mild pruritus | Phase IIa LIVIFY trial completed |

| Chronic Kidney Disease | Positive effects on kidney morphology; reduced fibrosis | Not extensively documented yet | Ongoing studies for Alport syndrome |

作用机制

EYP001 通过作为法尼醇 X 受体 (FXR) 的激动剂发挥作用。FXR 是一种核受体,调节参与胆汁酸、脂类和葡萄糖代谢的基因表达。通过激活 FXR,EYP001 调节这些代谢途径,从而改善肝脏功能并降低肝脏脂肪含量。 在 CHB 的背景下,EYP001 通过影响共价闭合环状 DNA (cccDNA) 的转录活性来干扰乙型肝炎病毒 (HBV) 的复制,cccDNA 是病毒复制的关键中间体 .

相似化合物的比较

EYP001 与其他 FXR 激动剂如奥贝胆酸 (OCA)、特罗菲索和西洛菲索进行了比较。与 EYP001 不同,奥贝胆酸是一种胆汁酸衍生物,而 EYP001 是一种非胆汁酸化合物。这种区别有助于 EYP001 独特的药代动力学特性,包括其优先肝脏分布和持续的靶标结合。 此外,EYP001 在临床研究中显示出良好的安全性特征和有效性,使其成为治疗肝脏疾病的有希望的候选药物 .

参考文献

生物活性

Vonafexor (EYP001) is a novel, non-steroidal farnesoid X receptor (FXR) agonist, developed primarily for the treatment of non-alcoholic steatohepatitis (NASH) and related metabolic disorders. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies and trials.

This compound selectively activates FXR, a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism. The activation of FXR leads to several metabolic effects:

- Bile Acid Regulation : FXR activation suppresses bile acid synthesis and promotes their excretion, which helps in reducing toxic bile acid accumulation in the liver .

- Lipid Metabolism : It inhibits hepatic lipogenesis and promotes fatty acid oxidation, thus reducing triglyceride levels and improving cholesterol profiles .

- Glucose Homeostasis : FXR activation enhances insulin sensitivity and reduces gluconeogenesis, contributing to better glucose control .

Clinical Efficacy

The LIVIFY trial , a pivotal Phase IIa study, assessed the efficacy of this compound in patients with suspected fibrotic NASH. The trial was structured in two parts:

- Part A : Focused on safety and pharmacokinetics with 24 patients.

- Part B : Enrolled 96 patients to evaluate efficacy.

Key Findings from the LIVIFY Trial

- Reduction in Liver Fat Content (LFC) : Patients receiving this compound showed significant reductions in LFC compared to placebo:

- Weight Loss and Liver Enzyme Improvement : Participants also experienced reductions in body weight and liver enzymes (ALT and AST), indicating improved liver function.

- Renal Function : Improvements in creatinine-based glomerular filtration rate were noted, suggesting potential renal benefits alongside hepatic effects .

- Safety Profile : this compound was generally well-tolerated; however, mild to moderate pruritus was reported in some participants .

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy in various models:

- Alport Syndrome : In a mouse model of Alport syndrome, this compound significantly improved kidney morphology and function .

- Chronic Kidney Disease (CKD) : Studies indicated that this compound positively affected kidney biology, showing improvements in renal interstitial fibrosis and inflammation compared to standard treatments like Losartan .

Comparative Efficacy Table

| Study/Trial | Condition | Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| LIVIFY Trial | NASH | VONA-100QD | Reduction in LFC | -6.3% vs placebo (-2.3%) |

| LIVIFY Trial | NASH | VONA-200QD | Reduction in LFC | -5.4% vs placebo (-2.3%) |

| ALPESTRIA-1 | Alport Syndrome | TBD | Kidney function | Significant improvement |

| CKD Studies | CKD | TBD | Renal morphology | Strong curative effect |

属性

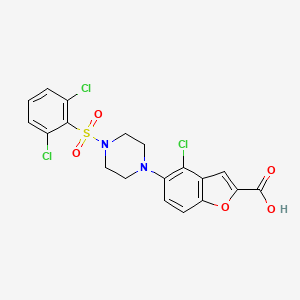

IUPAC Name |

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGQSYUNOIJBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192171-69-9 | |

| Record name | Vonafexor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONAFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?

A1: this compound is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, this compound promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] this compound treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by this compound could be a promising therapeutic strategy for CKD.

Q2: Has this compound shown efficacy in any other disease models besides CKD?

A2: Yes, this compound has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, this compound treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of this compound as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.

Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does this compound play a role in this relationship?

A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. this compound, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, this compound influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []

Q4: Does this compound impact any specific cell types within the kidney?

A4: Research suggests that this compound exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, this compound treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, this compound mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, this compound also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of this compound on various renal cell populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。